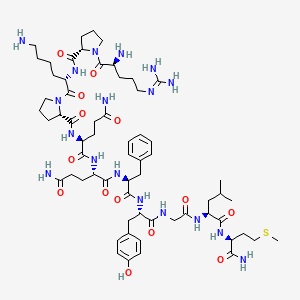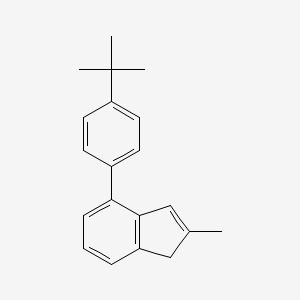
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl-substituted indene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated indane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene has several applications in scientific research, including:
作用机制
The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing their reactivity and stability . In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .
相似化合物的比较
4-tert-Butylphenol: Shares the tert-butyl group and phenyl ring but lacks the indene structure.
2-Methylindene: Contains the indene structure with a methyl group but lacks the tert-butyl-substituted phenyl ring.
Uniqueness: 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is unique due to the combination of the tert-butyl-substituted phenyl ring and the methyl-substituted indene structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
属性
IUPAC Name |
4-(4-tert-butylphenyl)-2-methyl-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDWOKXLGOJFFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433865 |
Source


|
| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213381-88-5 |
Source


|
| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
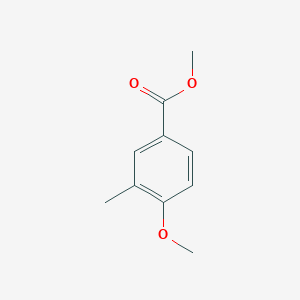
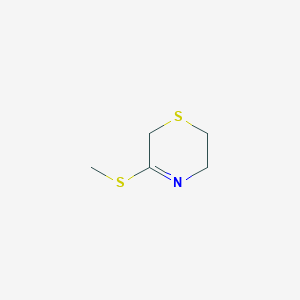
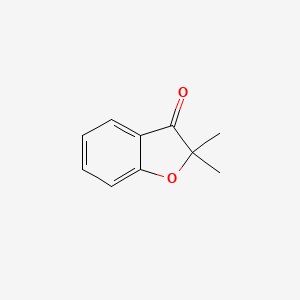
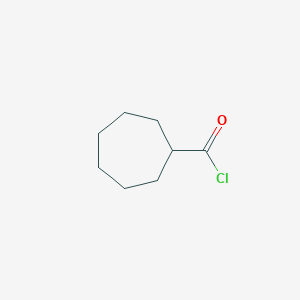
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)
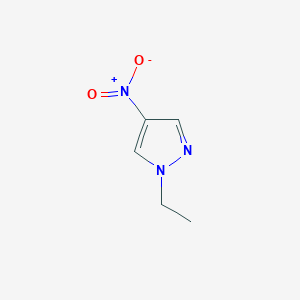

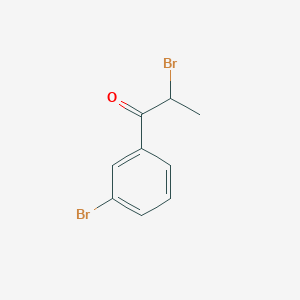
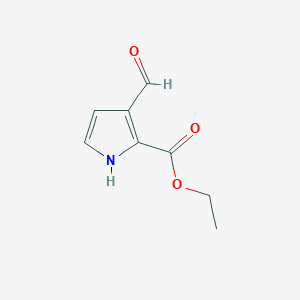

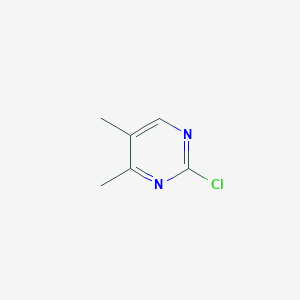
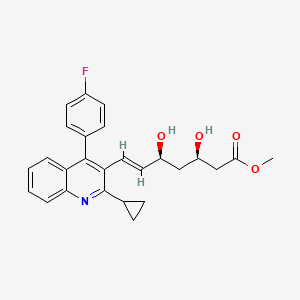
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)
